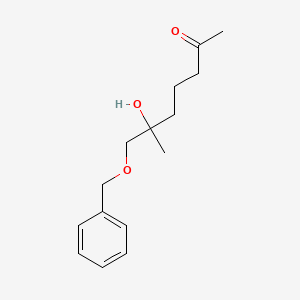
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is an organic compound characterized by the presence of a benzyloxy group, a hydroxy group, and a ketone group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one can be achieved through several synthetic routes. One common method involves the use of benzylic oxidation and reduction reactions. For instance, the benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile . The hydroxy group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-4-trifluoromethyl-coumarin: Shares the benzyloxy group and is used in enzyme inhibition studies.
7-Benzyloxy-6-methoxyl-4-hydroxyquinoline: Similar structure with different functional groups, used in medicinal chemistry.
Uniqueness
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
92527-68-9 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
6-hydroxy-6-methyl-7-phenylmethoxyheptan-2-one |
InChI |
InChI=1S/C15H22O3/c1-13(16)7-6-10-15(2,17)12-18-11-14-8-4-3-5-9-14/h3-5,8-9,17H,6-7,10-12H2,1-2H3 |
InChI Key |
YJAHBENKHLLFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















